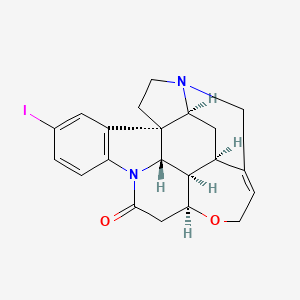

2-Iodostrychnine

Beschreibung

Contextualization within the Strychnine (B123637) Alkaloid Family

The Strychnos family of alkaloids represents a class of structurally complex indole (B1671886) alkaloids that have captivated chemists for centuries. rsc.orgwikipedia.org The most renowned member, strychnine, was first isolated in 1818, but its formidable heptacyclic structure was only fully elucidated in 1946 by Sir Robert Robinson and synthesized by Robert B. Woodward in 1954, a landmark achievement in organic chemistry. wikipedia.orgchemistryviews.orgchemistryviews.org These molecules are characterized by a dense and rigid polycyclic framework, which has made them a benchmark target for testing the limits of synthetic strategy and methodology. chemistryviews.orgnih.gov

2-Iodostrychnine is a synthetic derivative of strychnine, where an iodine atom is introduced at the C-2 position of the indole nucleus. This modification places it within the subgroup of halogenated strychnine derivatives. While halogenated alkaloids are relatively rare in terrestrial plants, their synthesis in the laboratory offers a powerful method to modulate the chemical properties and reactivity of the parent molecule. nih.gov The introduction of the iodine atom at a specific site on the complex strychnine scaffold provides a chemical handle for further functionalization, which would be difficult to achieve on the unactivated parent alkaloid.

Significance as a Synthetic Intermediate and Precursor in Organic Chemistry

The primary significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of cross-coupling reactions, making it an ideal precursor for creating more complex strychnine analogs.

A notable application is in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. Research has demonstrated that this compound can be successfully coupled with allylamine (B125299) using a palladium acetate (B1210297) catalyst. rsc.org This reaction proceeds in a respectable yield despite the steric bulk and the presence of multiple other functional groups within the molecule, including an amide, a tertiary amine, and an allylic ether. rsc.org This highlights the robustness of the methodology and the utility of the iodo-substituent as a reactive site for carbon-carbon bond formation.

Table 1: Mizoroki-Heck Reaction of this compound with Allylamine This table summarizes the reported yield for the palladium-catalyzed coupling of this compound and allylamine.

| Reactants | Catalyst | Product | Yield | Reference |

| This compound, Allylamine | Pd(OAc)₂ | 2-Allylaminostrychnine derivative | 51% | rsc.org |

Furthermore, this compound serves as a crucial precursor for the synthesis of radiolabeled strychnine. Specifically, it is used to prepare [2-³H]Strychnine through catalytic reductive tritiation. researchgate.net This process involves the replacement of the iodine atom with a tritium (B154650) (³H) atom. The resulting tritiated strychnine is an invaluable tool in pharmacological and biochemical research, particularly for studying glycine (B1666218) receptors, to which strychnine binds with high affinity.

Historical Perspective of Halogenated Strychnine Derivatives in Synthetic Endeavors

The quest to synthesize strychnine, driven by its molecular complexity, has been a significant thread in the history of organic chemistry since the mid-20th century. wikipedia.orgnih.govwikipedia.org Woodward's initial total synthesis was a monumental effort that spurred decades of further research, with numerous research groups developing alternative and more efficient routes. chemistryviews.orgnih.gov

In this broader historical context, the development of methods to selectively functionalize the strychnine core represents a significant advancement. The synthesis of halogenated derivatives like this compound is a modern chapter in this ongoing story. While early efforts focused on constructing the fundamental carbon skeleton, contemporary research often leverages this established framework to create novel analogs with tailored properties.

The introduction of halogens, particularly iodine, provides a strategic "handle" for synthetic chemists. mdpi.com This strategy is not unique to strychnine chemistry but is a widely employed tactic in modern organic synthesis to activate specific positions on a complex molecule for further elaboration. mdpi.commdpi.com The use of this compound in advanced, metal-catalyzed reactions, which were not available to early pioneers like Woodward, demonstrates the evolution of synthetic capabilities. rsc.orgnih.gov This ability to selectively modify a complex natural product opens doors to creating libraries of related compounds for structure-activity relationship (SAR) studies, which is essential for developing new therapeutic agents or chemical probes. The synthesis and application of this compound thus reflect the maturity of the field, moving beyond the mere construction of the natural product to its precise and strategic diversification.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21IN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYDQHDEAFFCCR-FVWCLLPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=C5C=CC(=C7)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodostrychnine and Its Structural Analogues

Strategies for the Total Synthesis of the Strychnine (B123637) Core Structure

The formidable structure of strychnine, characterized by its seven fused rings and multiple stereocenters, has inspired numerous synthetic endeavors. These efforts have not only aimed to construct the complex molecular architecture but also to achieve precise stereochemical control.

Classic and Modern Approaches to Alkaloid Skeleton Construction

The seminal total synthesis of strychnine by R. B. Woodward in 1954 marked a pivotal moment in organic synthesis, demonstrating that even the most complex natural products were accessible through chemical means acs.orgscripps.edumdpi.comnih.gov. Woodward's strategy involved a series of cyclizations and functional group transformations to assemble the intricate polycyclic framework. His approach, while groundbreaking, was lengthy and racemic.

Since Woodward's achievement, a renaissance in strychnine synthesis has led to the development of numerous alternative strategies. These modern approaches often leverage new synthetic methodologies, including cascade reactions, cycloadditions, and organocatalysis, to achieve greater efficiency and stereocontrol acs.orgscripps.eduresearchgate.netresearchgate.net. Many syntheses converge on key intermediates such as the Wieland-Gumlich aldehyde or isostrychnine (B1248549), which can be readily converted to strychnine nih.govunigoa.ac.in. For instance, some strategies involve dearomatization processes, often mediated by hypervalent iodine reagents, to construct the core skeleton from simpler precursors like phenols researchgate.netnih.govthieme.dethieme.de.

Stereocontrol and Enantioselective Syntheses in Strychnine Total Synthesis

Achieving the correct stereochemistry of strychnine's six contiguous stereocenters, including a quaternary center, is a significant challenge scripps.eduresearchgate.netacs.org. Early syntheses were often racemic, requiring chiral resolution at a late stage nih.govunigoa.ac.in. However, the development of asymmetric synthesis has enabled the direct construction of enantiomerically pure strychnine.

Key strategies for enantioselective synthesis include:

Organocatalytic Enantioselective Michael Addition: This approach uses chiral organocatalysts to establish the initial stereochemistry of a building block, which is then carried through the synthesis researchgate.netacs.orgnih.gov.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral metal catalysts or ligands to control stereochemistry during key bond-forming reactions, such as cascade rearrangements or cycloadditions researchgate.netresearchgate.netunigoa.ac.in.

These enantioselective strategies have significantly improved the efficiency and elegance of strychnine total synthesis, providing access to both (+)- and (-)-strychnine researchgate.netresearchgate.netunigoa.ac.inacs.orgnih.gov.

Directed Functionalization and Halogenation for 2-Iodostrychnine Synthesis

The synthesis of this compound specifically requires the introduction of an iodine atom at the C2 position of the strychnine skeleton. This transformation demands regioselective methods that can target this specific site within the complex molecule.

Regioselective Iodination Techniques for Complex Natural Products

Regioselective iodination of complex natural products is a challenging task due to the presence of multiple reactive sites. Strategies often rely on:

Direct Electrophilic Iodination: While simple electrophilic aromatic substitution (SEAr) is a common method for iodinating aromatic rings, it can lead to mixtures of isomers and may not be sufficiently reactive for all substrates nih.govarkat-usa.org. Reagents like N-iodosuccinimide (NIS) in the presence of activators (e.g., trifluoroacetic acid, silver triflimide) have been employed for regioselective iodination of various arenes and heterocycles nih.govorganic-chemistry.org.

Directed C-H Functionalization: Methods that utilize directing groups to guide electrophilic attack to specific positions.

Functionalization of Precursors: Synthesizing a precursor molecule with a handle at the C2 position that can be readily converted to an iodide.

Application of Specific Reagents and Catalysts (e.g., Hypervalent Iodine Reagents)

While direct iodination of strychnine at the C2 position is not extensively detailed in the provided search results, general strategies for functionalizing complex molecules offer insights. Hypervalent iodine reagents, known for their versatility in oxidative transformations and C-H functionalization, have been employed in the synthesis of strychnine's structural analogues and related compounds researchgate.netnih.govthieme.dethieme.de. For instance, hypervalent iodine reagents have been utilized in oxidative dearomatization processes to build the strychnos alkaloid core researchgate.netnih.govthieme.dethieme.de.

Specific methods that could be relevant for introducing iodine at the C2 position of strychnine or its precursors might involve:

Palladium-Catalyzed Cross-Coupling: While not direct iodination, palladium catalysis is crucial in many modern synthetic routes. For example, a Mizoroki-Heck arylation of this compound with allylamine (B125299) has been reported, indicating that this compound itself is a known compound and can be synthesized rsc.orgrsc.org. This implies that methods for its preparation exist, though not explicitly detailed in terms of direct C2 iodination of strychnine.

Iodination using Iodine and Silver Salts: Methods involving iodine in combination with silver salts (e.g., silver nitrate, silver acetate (B1210297), silver mesylate) are known for regioselective iodination of arenes and other substrates nih.govtcichemicals.com. These reagents can generate electrophilic iodine species that might be directed to specific positions on complex molecules.

Derivatization from this compound

The iodine atom at the C2 position of this compound serves as a valuable handle for further synthetic modifications. The C-I bond is amenable to various transformations, particularly cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C2-iodine bond in this compound can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at this position nih.govrsc.orgrsc.orgresearchgate.net. For example, a Mizoroki-Heck reaction has been used to couple this compound with allylamine, forming a new C-C bond at the C2 position rsc.orgrsc.org. This demonstrates the utility of this compound as a versatile intermediate for creating new strychnine derivatives.

Catalytic Reductive Tritiation for Isotope Labelling (e.g., [2-3H]Strychnine)

Catalytic reductive tritiation is a vital technique for introducing the radioactive isotope tritium (B154650) ([³H]) into molecules, allowing for detailed studies in pharmacology, biochemistry, and drug metabolism. For strychnine, this method has been successfully applied to synthesize radiolabeled analogues, such as [2-³H]strychnine, which are invaluable tools for receptor binding studies and pharmacokinetic investigations.

The preparation of [2-³H]strychnine typically involves the catalytic reductive tritiation of a precursor molecule, specifically this compound. In this process, this compound serves as the substrate, and tritium gas (T₂) is used as the source of the isotope. The reaction is facilitated by a catalyst, often a heterogeneous or homogeneous metal catalyst, which promotes the exchange of the iodine atom with tritium. Research findings indicate that this method can yield [2-³H]strychnine with specific activities suitable for sensitive biological assays researchgate.netresearchgate.net. For instance, [2-³H]strychnine has been prepared with a specific activity of 25 Ci/mmol researchgate.net. Other related tritiation methods for alkaloids, such as dihydrostrychnine, have also been reported using tritium gas via heterogeneous and homogeneous catalysis, yielding specific activities of 31 Ci/mmol and 50 Ci/mmol, respectively researchgate.net.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck Arylation)

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes like the Mizoroki-Heck arylation, are powerful tools for forming carbon-carbon bonds. These reactions are instrumental in functionalizing complex molecular scaffolds like strychnine, allowing for the introduction of diverse substituents.

This compound, with its strategically placed iodine atom, serves as an excellent substrate for various cross-coupling reactions. The Mizoroki-Heck arylation, for example, enables the coupling of this compound with alkenes or aryl/vinyl partners, introducing new carbon frameworks onto the strychnine core. Research has demonstrated the successful application of the Mizoroki-Heck reaction for the arylation of allylamines, and by extension, similar strategies can be envisioned or applied to halo-substituted alkaloids like this compound nsf.gov. These reactions typically employ palladium catalysts, such as Pd(OAc)₂, often in conjunction with specific ligands and bases, in solvents like dioxane or DMF, at elevated temperatures nsf.govnih.govbio-conferences.orgresearchgate.netorganic-chemistry.org. For example, this compound has been coupled with allylamine to yield the corresponding arylated product in 51% yield nsf.gov. Other palladium-catalyzed reactions, such as Stille coupling with organostannanes, have also been employed in the synthesis of strychnine intermediates, highlighting the versatility of palladium catalysis in modifying the strychnine scaffold unigoa.ac.in.

Scaffold Functionalization and Modification Strategies

Beyond specific coupling reactions, a range of broader scaffold functionalization and modification strategies are employed to access diverse strychnine analogues. These methods often involve targeted modifications at specific positions of the strychnine skeleton, leveraging the inherent reactivity of its complex structure.

One notable strategy involves the use of hypervalent iodine reagents for oxidative dearomatization processes, which can lead to novel synthetic routes for strychnine and its isomers like isostrychnine researchgate.netnih.govdntb.gov.ua. These methods can involve tandem transformations, including aza Michael-ether-enol transformations, Heck-type cyclizations, and reductive aminations, to construct the alkaloid's core structure nih.gov. Furthermore, research has explored the functionalization of the strychnine scaffold through C-H activation and borylation reactions, offering pathways for late-stage diversification of complex molecules, including strychnine itself acs.org. These advanced techniques allow for the introduction of new functional groups or the modification of existing ones, expanding the library of strychnine derivatives available for biological evaluation and synthetic exploration. The synthesis of various Strychnos alkaloids, including strychnine, has also been achieved through strategies involving intramolecular cycloadditions of Zincke aldehydes and other cascade reactions, demonstrating the power of modern synthetic methodologies in accessing these complex natural product scaffolds nih.govbio-conferences.orgacs.orgspringernature.com.

Advanced Spectroscopic Analysis for Structural Elucidation of 2 Iodostrychnine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the electronic environment of atoms within a molecule. For a complex alkaloid such as 2-iodostrychnine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural assignment. While specific published NMR data for this compound itself is not extensively detailed in readily accessible literature, the established spectroscopic profiles of its parent compound, strychnine (B123637), and related alkaloids serve as critical reference points capes.gov.brnih.govmagritek.com. The introduction of an iodine atom at the 2-position is expected to influence the chemical shifts and coupling patterns of nearby nuclei.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments provide fundamental information about the types of protons (¹H NMR) and carbons (¹³C NMR) present in a molecule, their relative abundance, and their immediate chemical environment.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the number of unique proton environments, their chemical shifts (indicating electronic environment), their multiplicity (due to spin-spin coupling with neighboring protons), and their integration (representing the relative number of protons). For strychnine, the ¹H NMR spectrum exhibits a complex pattern across the aliphatic and aromatic regions due to its rigid polycyclic structure and numerous chiral centers capes.gov.brmagritek.com. The presence of aromatic protons typically appears in the δ 7-8 ppm range, while aliphatic protons span from δ 1-5 ppm. Protons adjacent to electronegative atoms or in deshielding environments (like aromatic rings) resonate at lower field (higher ppm values), while those in shielded environments resonate at higher field (lower ppm values) msu.edu. The introduction of an iodine atom, a relatively large and electronegative halogen, at the C-2 position of strychnine would likely cause a noticeable downfield shift (increase in ppm value) for the proton and carbon at that position, as well as for neighboring nuclei due to inductive and anisotropic effects msu.edu.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom typically gives rise to a distinct signal, with chemical shifts ranging from δ 0 to over δ 200 ppm. Carbons in aromatic rings generally appear between δ 100-150 ppm, while aliphatic carbons are found in the δ 0-60 ppm range. Carbons bearing electronegative atoms or involved in functional groups like carbonyls appear at lower field nih.govmsu.edu. For strychnine, the ¹³C NMR spectrum is characterized by numerous signals reflecting its complex carbon framework nih.govmagritek.com. The carbon at the 2-position, upon iodination, would be expected to show a significant downfield shift compared to its non-iodinated counterpart due to the electronegativity and polarizability of iodine msu.edu.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Strychnine (as a reference for this compound)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Notes (for Strychnine) | Expected Effect of 2-Iodination |

| ¹H NMR | ||||||

| H-A | ~7.0-7.5 | Multiplets | Varies | ~4H | Aromatic protons | Minor shifts, potential slight deshielding |

| H-B | ~3.0-4.0 | Multiplets | Varies | ~10-15H | Aliphatic protons | Shifts influenced by proximity to C-2 |

| H-C | ~1.5-2.5 | Multiplets | Varies | ~5-7H | Aliphatic protons | Shifts influenced by proximity to C-2 |

| ¹³C NMR | ||||||

| C-1 | ~130-140 | - | - | - | Aromatic carbons | Minor shift |

| C-2 | ~110-120 | - | - | - | Aromatic carbon | Significant downfield shift due to Iodine |

| C-3 | ~130-140 | - | - | - | Aromatic carbon | Potential slight deshielding |

| C-aliphatic | ~20-60 | - | - | - | Various aliphatic carbons | Shifts influenced by proximity to C-2 |

Note: Specific assignments for this compound are not provided in the literature. The data for strychnine is representative, and the "Expected Effect of 2-Iodination" is based on general chemical principles msu.edu.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

To fully elucidate the complex structure of this compound, 2D NMR experiments are indispensable for establishing through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations between nuclei. These techniques are crucial for piecing together the molecular framework, especially in complex polycyclic systems.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H spin-spin couplings, typically through three bonds. This allows for the tracing of proton connectivity networks, identifying coupled spin systems within the molecule emerypharma.com. For this compound, COSY would help establish which protons are adjacent to each other, confirming segments of the strychnine skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. It allows for the assignment of ¹³C signals based on their directly attached protons, providing a crucial link between proton and carbon spectra emerypharma.comrsc.org. This is particularly useful for assigning signals in the crowded aliphatic regions.

Advanced NMR Applications for Complex Molecular Structures

Beyond standard 1D and 2D experiments, advanced NMR techniques can offer further insights into complex structures. For molecules like this compound, which possesses multiple stereocenters and a rigid framework, techniques such as TOCSY (Total Correlation Spectroscopy) can be used to identify all connected protons within a spin system, even those with small or absent couplings in COSY. ROESY (Rotating Frame Overhauser Effect Spectroscopy) can be employed when NOESY signals are weak or ambiguous. Furthermore, paramagnetic relaxation enhancement (PRE) or lanthanide-induced shifts (LIS) can be used to resolve overlapping signals and aid in spectral assignment. The use of computational methods, such as Density Functional Theory (DFT) calculations, can also predict NMR chemical shifts and coupling constants, which can then be compared to experimental data to aid in structural assignment researchgate.net. The preparation of selectively deuterated analogues, as demonstrated for strychnine capes.gov.br, can also simplify complex spectra and facilitate assignments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₂₁H₂₁IN₂O₂), HRMS would confirm its exact mass. Based on the known molecular formula of strychnine (C₂₁H₂₂N₂O₂, MW ~334.41), the introduction of an iodine atom would result in a molecular formula of C₂₁H₂₁IN₂O₂. The monoisotopic mass for this formula is approximately 460.0648 Da. Observing a peak at or very near this exact mass in an HRMS spectrum would provide strong evidence for the presence of this compound shimadzu.com.cnrsc.orgucsf.edu. The isotopic pattern of iodine (¹²⁷I is monoisotopic) would also be evident in the mass spectrum.

Table 2: Mass Spectrometric Data for Strychnine and Expected Data for this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Ionization Technique | Reference |

| Strychnine | C₂₁H₂₂N₂O₂ | 334 | 334.1681 | 335.1754 | ESI+ | shimadzu.com.cn |

| This compound | C₂₁H₂₁IN₂O₂ | 461 | 460.0648 | ~461.0726 | ESI+ (Expected) | - |

Note: The exact mass for this compound is calculated based on its expected molecular formula. The [M+H]⁺ is an expected value for protonated this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures, purifying compounds, and obtaining mass spectra of individual components. For this compound, LC-MS (often coupled with tandem MS, LC-MS/MS) can be used to confirm its presence in a synthesized sample or extract, determine its purity, and analyze its fragmentation patterns shimadzu.com.cnrsc.orgnih.govnih.gov. Electrospray ionization (ESI) is a common soft ionization technique used with LC-MS for alkaloids, typically producing protonated molecular ions ([M+H]⁺) shimadzu.com.cnnih.govnih.govacdlabs.com. Tandem MS (MS/MS) involves selecting a specific ion (e.g., the protonated molecular ion of this compound) and fragmenting it to obtain structural information. The fragmentation pathways of strychnine derivatives are complex and can provide valuable diagnostic ions that help confirm the structure and the position of substituents like iodine shimadzu.com.cnresearchgate.net.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the molecular structure by analyzing how a molecule interacts with electromagnetic radiation in the infrared and ultraviolet-visible regions, respectively. These methods are indispensable for identifying functional groups, electronic transitions, and conjugation within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. For this compound, IR spectroscopy would reveal characteristic absorption bands associated with the strychnine skeleton, including C-H stretching and bending vibrations, C-N stretching from the amine functionalities, and C=C stretching from the aromatic and alkene moieties within the molecule.

While specific IR data for this compound was not directly found in the initial search results, the strychnine molecule itself exhibits characteristic IR absorption patterns. Typically, aliphatic C-H stretching vibrations occur in the region of 2800-3000 cm⁻¹ . Aromatic C-H stretching vibrations are usually observed slightly above 3000 cm⁻¹ . The presence of the indole (B1671886) ring system and other unsaturated bonds within the strychnine framework would contribute to absorption bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule's specific structure. The introduction of an iodine atom, while not typically resulting in strong mid-IR absorptions, can subtly influence the vibrational modes of nearby bonds due to its mass and electronic effects.

Expected IR Absorption Bands for this compound (Illustrative based on Strychnine Structure):

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Expected Assignment |

| 3000-3100 | Aromatic C-H stretching | Aromatic ring |

| 2800-3000 | Aliphatic C-H stretching | Alkyl chains |

| 1600-1650 | C=C stretching (aromatic/alkene) | Ring systems |

| 1000-1300 | C-N stretching | Amine groups |

| < 1000 | C-I stretching (weak, far-IR) | Iodine substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule, primarily involving π electrons in conjugated systems and lone pairs of electrons. For this compound, the presence of aromatic rings and conjugated double bonds within the strychnine core is expected to lead to absorption in the UV region.

Strychnine itself exhibits characteristic UV absorption maxima. The specific position and intensity of these absorptions (λmax and molar absorptivity, ε) are sensitive to the electronic environment and the extent of conjugation. Conjugated systems generally lead to bathochromic shifts (absorption at longer wavelengths) and increased molar absorptivities msu.edu, uomustansiriyah.edu.iq. The introduction of an iodine atom, a heavy atom, can potentially influence these electronic transitions through spin-orbit coupling, although its direct effect on the primary chromophores of strychnine would need specific experimental verification.

While precise UV-Vis data for this compound was not detailed in the provided search results, studies on related compounds and general principles suggest that absorption maxima would likely be observed in the UV range (typically 200-400 nm) due to the π → π* and n → π* transitions of the chromophoric groups within the strychnine skeleton nanoqam.ca, msu.edu, uomustansiriyah.edu.iq.

Representative UV-Vis Absorption Data for Related Compounds (Illustrative):

| Compound/Class | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| Strychnine | ~250-260 | Moderate to high | Indicative of conjugated systems |

| Aromatic rings | 200-280 | Variable | π → π* transitions |

| Conjugated π systems | >250 | High | Bathochromic shift, increased intensity |

X-ray Crystallography for Solid-State Structure Confirmation

The process involves directing an X-ray beam onto a single crystal, causing diffraction at specific angles according to Bragg's Law iastate.edu, drawellanalytical.com, wikipedia.org. The resulting diffraction pattern is then analyzed computationally to reconstruct a three-dimensional electron density map, from which atomic positions can be precisely determined iastate.edu, wikipedia.org, xtalpi.com. This technique is crucial for confirming the regiochemistry of iodination and the stereochemical integrity of the complex strychnine scaffold.

While specific crystallographic data for this compound was not detailed in the provided search results, the general principles of X-ray crystallography are well-established for complex organic molecules iastate.edu, drawellanalytical.com, wikipedia.org, xtalpi.com. Obtaining data such as the space group, unit cell dimensions, and atomic coordinates would provide irrefutable evidence of the molecule's structure in the solid state.

Key Crystallographic Parameters (General):

| Parameter | Description | Typical Units |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P2₁2₁2₁ |

| Unit Cell Lengths | a, b, c: Dimensions of the unit cell along the crystallographic axes. | Å (Ångströms) |

| Unit Cell Angles | α, β, γ: Angles between the crystallographic axes. | Degrees |

| Atomic Coordinates | x, y, z: Fractional coordinates of each atom within the unit cell. | Unitless |

| Bond Lengths | Distance between bonded atoms (e.g., C-I, C-C). | Å |

| Bond Angles | Angles between three bonded atoms (e.g., C-C-C, C-C-I). | Degrees |

| Crystal Density | Mass per unit volume of the crystal. | g/cm³ |

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

The most robust structural determination of a complex molecule like this compound is achieved through the synergistic application of multiple spectroscopic techniques. Each method provides complementary information, and their combined analysis offers a comprehensive understanding of the molecule's identity and structure.

IR spectroscopy identifies the presence of specific functional groups, providing a molecular fingerprint. UV-Vis spectroscopy reveals information about the electronic structure, conjugation, and chromophores. X-ray crystallography offers definitive three-dimensional structural data, including the precise location of substituents and stereochemistry.

By integrating data from these techniques, researchers can:

Confirm Functional Groups: IR data can verify the presence of expected functional groups and the absence of others, aligning with the proposed structure of this compound.

Validate Electronic Structure: UV-Vis spectra can support the presence of conjugated systems and potentially indicate subtle electronic effects of the iodine substitution.

Establish Absolute Configuration and Connectivity: X-ray crystallography provides the ultimate confirmation of atomic connectivity, regiochemistry (e.g., the exact position of iodine), and stereochemistry.

While direct comparative studies integrating IR, UV-Vis, and X-ray crystallography for this compound were not explicitly detailed in the provided search snippets, such an integrated approach is standard practice in the characterization of novel chemical entities. For instance, studies on other complex molecules often combine NMR, IR, and mass spectrometry, with X-ray crystallography serving as the gold standard for solid-state structure confirmation researchgate.net, researchgate.net, rsc.org, rsc.org, mdpi.com, researchgate.net. The insights gained from each technique collectively build a complete picture, ensuring the accurate identification and characterization of this compound.

Investigations into the Chemical Reactivity and Transformation Pathways of 2 Iodostrychnine

Mechanistic Studies of Halogen-Dependent Transformations

The iodine atom in 2-iodostrychnine is a key functional group that dictates much of its reactivity. Halogen-dependent transformations typically involve the cleavage of the carbon-iodine (C-I) bond, often facilitated by catalytic processes or specific reaction conditions. While detailed mechanistic studies specifically focused on this compound are not extensively documented in the provided literature, general principles governing the reactivity of aryl iodides are applicable. The C-I bond is relatively weak and polarizable, making it susceptible to oxidative addition by transition metal catalysts, a common first step in many cross-coupling and reductive dehalogenation reactions researchgate.net. These processes often involve catalytic cycles where the iodine atom acts as a leaving group, enabling the formation of new bonds at the carbon atom it was attached to.

One documented transformation involves the catalytic reductive tritiation of this compound, where the C-I bond is cleaved and replaced with a C-T (tritium) bond under catalytic conditions researchgate.netresearchgate.net. This process typically proceeds via a mechanism involving the metal catalyst interacting with the C-I bond, followed by reduction.

Role of Iodine in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodine substituent in this compound positions it as a potential substrate for a variety of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bond-forming reactions. Aryl and heteroaryl iodides are widely utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, due to the facile cleavage of the C-I bond organic-chemistry.orgwikipedia.orgiupac.orgalevelchemistry.co.uk.

In these reactions, the iodine atom typically serves as a leaving group, allowing for the introduction of diverse organic fragments or heteroatoms onto the strychnine (B123637) scaffold. For instance, palladium-catalyzed cross-coupling reactions can facilitate the formation of new C-C bonds by coupling this compound with organoboron, organotin, or organozinc reagents organic-chemistry.orgiupac.org. Similarly, palladium or copper catalysis can mediate the formation of C-N and C-O bonds through reactions with amines or phenols, respectively iupac.orgmdpi.com. While specific examples of this compound undergoing these particular bond-forming reactions are not detailed in the provided literature, the general reactivity patterns of aryl iodides suggest these as plausible transformation pathways.

Catalytic Transformations Mediated by this compound as a Substrate

This compound can serve as a substrate in several catalytic transformations. The most directly cited example is its use in the preparation of radiolabeled strychnine. Specifically, the catalytic reductive tritiation of this compound using tritium (B154650) gas has been employed to synthesize [2-3H] Strychnine with a specific activity of 25 Ci/mmol researchgate.netresearchgate.net. This reaction involves the catalytic cleavage of the C-I bond and its replacement with a C-T bond. The process can be carried out using either heterogeneous or homogeneous catalytic systems.

Other potential catalytic transformations, drawing from the known reactivity of aryl iodides, could include palladium-catalyzed cross-coupling reactions for C-C and C-heteroatom bond formation, as discussed in section 4.2. For example, hydrodehalogenation reactions, where the C-I bond is reductively cleaved using hydrogen gas and a catalyst like palladium on carbon (Pd/C), are well-established for aryl halides researchgate.net. While not explicitly detailed for this compound in the provided snippets, such transformations are mechanistically feasible.

Computational Chemistry and Theoretical Modeling of 2 Iodostrychnine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum Mechanical (QM) methods form the bedrock of computational chemistry, providing fundamental insights into the behavior of molecules at the atomic and electronic levels mtu.eduidosr.orggatech.edukallipos.gr. For a complex alkaloid such as 2-Iodostrychnine, QM calculations, including ab initio methods and Density Functional Theory (DFT), are crucial for determining its electronic structure. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), bond energies, and precise molecular geometries idosr.orggatech.eduaps.orgosti.gov.

Table 5.1.1: Typical QM/DFT Calculation Outputs for Alkaloid Systems

| Property | Typical Method/Basis Set Used | Description of Information Gained | Relevant Citation(s) |

| Equilibrium Geometry | DFT (e.g., B3LYP) | Optimized bond lengths, bond angles, and dihedral angles defining the molecular shape. | idosr.orgkallipos.grsci-hub.se |

| Electronic Structure | QM/DFT | Molecular orbitals (HOMO, LUMO), electron density distribution, and energy levels. | idosr.orgaps.orgosti.gov |

| Partial Atomic Charges | DFT (e.g., Mulliken, RESP) | Distribution of electron density across individual atoms, indicating molecular polarity. | sci-hub.seresearchgate.net |

| Vibrational Frequencies | DFT | Predicted IR and Raman spectra, useful for experimental structural confirmation. | idosr.orgkallipos.grsci-hub.se |

| Interaction Energies | QM/DFT | Quantifying the strength of noncovalent interactions, such as hydrogen or halogen bonds. | rsc.orgnsf.govnih.gov |

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) stands out as a versatile quantum mechanical approach widely adopted for investigating reaction mechanisms and understanding the electronic properties of molecules mtu.eduidosr.orgkallipos.grsci-hub.sebeilstein-journals.orgnih.govrsc.orgchemrxiv.orgrsc.org. By accurately calculating potential energy surfaces, DFT can precisely identify reaction pathways, locate transition states, and determine activation energy barriers, thereby furnishing detailed mechanistic insights sci-hub.sebeilstein-journals.orgnih.govrsc.orgrsc.org.

For this compound, DFT would be invaluable in elucidating how the iodine substituent modifies the molecule's intrinsic reactivity. This could involve understanding its role in substitution reactions, its interaction with biological targets, or its behavior in catalytic processes. Previous studies on analogous chemical systems have leveraged DFT to map out complex reaction steps, such as oxidative addition, transmetalation, and reductive elimination within catalytic cycles rsc.org, or to dissect bond cleavage mechanisms in biomimetic oxygenation reactions nih.gov. The electronic characteristics of the iodine atom, including its electronegativity and polarizability, can be meticulously modeled using DFT to predict its impact on reaction kinetics and thermodynamics.

Table 5.2.1: DFT Applications in Mechanistic Studies of Chemical Reactions

| Application Area | Methodological Focus | Typical Outputs and Insights | Relevant Citation(s) |

| Reaction Pathway Mapping | Transition State (TS) Search, IRC Calculations | Identification of stable intermediates, transition states, and the sequence of reaction steps. | beilstein-journals.orgnih.govrsc.org |

| Activation Energy Calculation | Energy difference between TS and reactants/products | Prediction of reaction rates and identification of rate-determining steps. | rsc.orgrsc.org |

| Substituent Effects | DFT calculations with varied substituents | Understanding how specific groups, like iodine, influence reactivity and molecular stability. | sci-hub.seresearchgate.netrsc.org |

| Electronic Effects | Charge analysis, Frontier Molecular Orbitals (FMOs) | Elucidating electron transfer processes, molecular polarization, and reactivity patterns. | osti.govsci-hub.seresearchgate.net |

Analysis of Noncovalent Interactions (e.g., Halogen Bonding)

Noncovalent interactions are fundamental to molecular recognition, self-assembly processes, and the biological activity of many compounds. Halogen bonding, a significant type of noncovalent interaction, arises from the attraction between an electrophilic region on a halogen atom—known as the σ-hole—and a nucleophilic site on another molecule researchgate.netrsc.orgnih.govcheminst.ca. Iodine, being a larger and more polarizable halogen, is recognized as a potent halogen bond donor nih.govcheminst.ca.

Computational techniques, including DFT, Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Electrostatic Potential (MEP) mapping, are routinely employed to characterize and quantify these interactions researchgate.netrsc.org. For this compound, the presence of an iodine atom at the 2-position offers a prime opportunity to engage in halogen bonding. Computational studies can predict the strength and directionality of such interactions with potential acceptor sites, whether these are on other molecules, biological targets, or even intramolecularly within the same molecule. Understanding these interactions is paramount for predicting how this compound might interact with receptors or form complex supramolecular structures.

Table 5.3.1: Computational Methods for Characterizing Halogen Bonding

| Interaction Type | Computational Tools/Analysis | Key Features Characterized | Relevant Citation(s) |

| Halogen Bonding | DFT, NBO, QTAIM, MEP | σ-hole characteristics, charge transfer, electrostatic potential distribution, bond strength. | researchgate.netrsc.org |

| Interaction Strength | DFT energy calculations, AIM bond analysis | Quantifying interaction energies, analyzing bond critical points and electron density. | rsc.orgnsf.govnih.gov |

| Molecular Recognition | MEP mapping, charge distribution analysis | Identifying potential binding sites and predicting favorable interaction geometries. | sci-hub.seresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis of Complex Alkaloids

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior and conformational flexibility inherent in complex molecules such as alkaloids kallipos.grnih.govmdpi.comiaanalysis.comgithub.ionih.govbiorxiv.org. These simulations meticulously model the physical movements of atoms and molecules over time by integrating Newton's equations of motion, thereby enabling the exploration of the vast conformational landscape of flexible structures kallipos.grmdpi.comiaanalysis.comgithub.io.

For this compound, MD simulations could reveal its preferred conformations, identify rotational barriers, and map the dynamic interconversion between various structural states. Such simulations, often conducted over timescales ranging from nanoseconds to microseconds mdpi.combiorxiv.org and employing diverse force fields, can provide critical insights into how the molecule's shape influences its interactions with other molecular entities, including biological targets. The analysis of MD trajectories typically involves metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility, alongside clustering algorithms to identify dominant conformations iaanalysis.combiorxiv.org. A comprehensive understanding of the conformational ensemble of this compound is vital for predicting its behavior in solution and its potential biological activity.

Table 5.4.1: Molecular Dynamics Simulation Parameters and Outputs for Conformational Analysis

| Simulation Aspect | Typical Parameters/Methods Employed | Information Gained | Relevant Citation(s) |

| Force Field Selection | AMBER, CHARMM, OPLS | Defines the interatomic potentials and interactions governing molecular behavior. | github.io |

| Simulation Time Scale | Nanoseconds (ns) to Microseconds (µs) | Captures molecular motion, conformational changes, and dynamic processes. | mdpi.combiorxiv.org |

| Trajectory Analysis | RMSD, RMSF, Clustering, Principal Component Analysis (PCA) | Identification of stable conformations, assessment of flexibility, and dynamic behavior. | iaanalysis.combiorxiv.org |

| Solvation Modeling | Explicit or implicit solvent models | Simulates behavior in solution, accounting for solvent-solute interactions. | osti.govmpg.de |

| Conformational Ensemble | Sampling of diverse low-energy structures | Understanding the range of shapes a molecule can adopt and their relative stabilities. | mdpi.combiorxiv.org |

Compound Names:

this compound

Brucine

Strategic Applications of 2 Iodostrychnine in Organic Synthesis and Ligand Design Research

Utilization in the Synthesis of Other Complex Natural Products

The strychnine (B123637) scaffold itself is a complex natural product, and its derivatives, including 2-iodostrychnine, can serve as valuable starting materials or intermediates in the synthesis of other related alkaloids or structurally intricate molecules. While direct synthesis of other natural products using this compound as a primary building block is not extensively documented in the provided search results, the literature highlights the broader importance of alkaloid scaffolds in synthetic endeavors. For instance, research into strychnine synthesis and its derivatives underscores the utility of these complex frameworks as targets and starting points for further chemical exploration nih.govacs.orgnih.govacs.orgacs.orgwikipedia.orgacs.org. The presence of the iodine atom in this compound offers a reactive site for various coupling reactions, which are crucial for elaborating such complex structures. For example, halogenated compounds are frequently employed in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the total synthesis of natural products mdpi.comuwindsor.cagelest.com. The iodostrychnine structure could potentially be modified through these reactions to access novel alkaloid analogs or fragments that mimic key structural motifs found in other natural products.

Development of Novel Synthetic Methodologies through this compound Reactions

The reactivity imparted by the iodine atom in this compound makes it a suitable substrate for developing and demonstrating novel synthetic methodologies, particularly those involving transition-metal catalysis. Cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings, are powerful tools for C-C bond formation and are widely used in organic synthesis mdpi.comuwindsor.cagelest.com. An iodinated aromatic or heteroaromatic compound like this compound can participate in these reactions, allowing for the introduction of diverse substituents onto the strychnine core. Such transformations can lead to the creation of libraries of strychnine derivatives with potentially altered biological activities or physical properties.

While specific methodologies developed exclusively using this compound as the substrate were not explicitly detailed in the provided snippets, the general principles of using aryl or vinyl halides in cross-coupling reactions are well-established mdpi.comuwindsor.cagelest.com. The iodine atom in this compound is a good leaving group, making it amenable to oxidative addition by transition metal catalysts, a key step in many catalytic cycles. Research on the synthesis of strychnine and its analogs often involves sophisticated strategies that could be further enhanced by the specific reactivity of halogenated intermediates nih.govacs.orgnih.govacs.orgacs.orgwikipedia.orgacs.org. For instance, the development of new C-H functionalization techniques or novel coupling reactions could leverage the iodine handle on this compound to create previously inaccessible strychnine derivatives or related complex molecules.

Ligand Design Principles in Inorganic and Organometallic Chemistry

The strychnine scaffold, and by extension its derivatives like this compound, can serve as a foundation for designing ligands in inorganic and organometallic chemistry. The complex, rigid, and chiral nature of the strychnine framework offers a unique structural template. While this compound itself may not be a common ligand, the iodine atom can act as a versatile handle for further functionalization to introduce coordinating groups (e.g., phosphines, amines, heterocycles) that can bind to metal centers.

Computational Approaches to Ligand Design

Computational methods are increasingly vital in modern ligand design, allowing for the prediction of binding affinities, electronic properties, and conformational preferences of potential ligands. For alkaloid-based scaffolds, computational approaches can guide the modification of the core structure to optimize ligand performance. Techniques such as molecular docking and density functional theory (DFT) calculations are employed to understand how ligand structure influences interactions with metal catalysts or biological targets mdpi.comexplorationpub.comacs.orgunc.edu. By computationally exploring derivatives of strychnine, researchers can identify modifications that enhance binding to specific metal ions or improve catalytic activity. The strychnine backbone's inherent chirality is also a significant factor, as chiral ligands are essential for enantioselective catalysis. Computational studies can help predict how different functionalizations at positions like the one bearing iodine might affect the enantioselectivity of a metal complex.

Influence of Ligand Structure on Reaction Selectivity and Catalysis

The structural features of a ligand are paramount in dictating the selectivity and efficiency of a catalytic reaction. For ligands derived from alkaloid scaffolds like strychnine, the rigidity, stereochemistry, and the nature of appended functional groups play critical roles. The bulky and complex structure of strychnine can create a specific chiral environment around a coordinated metal center, influencing substrate approach and transition state stabilization, thereby controlling reaction selectivity (e.g., regioselectivity, stereoselectivity).

While direct examples of this compound-derived ligands in catalysis were not explicitly found, the general principles of ligand design highlight the potential. For instance, modifications to the strychnine scaffold could introduce donor atoms capable of chelating to metals like palladium or nickel, which are commonly used in cross-coupling reactions mdpi.comuwindsor.cagelest.com. The precise positioning of these donor atoms, dictated by the rigid strychnine framework, could lead to highly selective catalysts. Research into alkaloid-based ligands or chiral amine derivatives used in catalysis demonstrates the successful application of such complex scaffolds in controlling chemical transformations nih.govrsc.orgmdpi.com. The iodine atom in this compound could be replaced or functionalized to introduce phosphine (B1218219) or nitrogen-containing groups, creating bidentate or tridentate ligands that could coordinate to transition metals, influencing catalytic outcomes.

Emerging Research Directions and Methodological Advancements in 2 Iodostrychnine Chemistry

Green Chemistry Approaches to 2-Iodostrychnine Synthesis and Transformations

Green chemistry principles are paramount in modern chemical synthesis, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. While specific green synthesis routes for this compound were not explicitly detailed, general trends in iodine-catalyzed reactions and the synthesis of iodinated compounds highlight promising avenues.

Molecular iodine (I2) is recognized for its utility in green chemistry due to its availability, low toxicity, and reactivity, often serving as an alternative to transition metals or harsh acids mdpi.compreprints.org. Iodine-catalyzed reactions, such as ketalization for the synthesis of 3,3-dialkoxy-2-oxindoles, demonstrate acid- and metal-free protocols, emphasizing sustainability mdpi.compreprints.org. Furthermore, research into iodine-induced cascade cyclizations for the synthesis of iodinated spiroindolenines showcases environmentally friendly approaches that utilize simple operations and mild conditions rsc.org. These methodologies, focused on creating complex iodinated structures, are directly relevant to the development of greener synthetic pathways for compounds like this compound. The principle of maximizing the incorporation of all materials into the final product (atom economy) is a core tenet of green chemistry, encouraging synthetic methods that minimize by-products acs.org.

Advanced Analytical Techniques for Real-time Reaction Monitoring and Characterization

Accurate and timely monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. Several advanced analytical techniques are being employed for real-time reaction monitoring and characterization of complex molecules, including alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with flow units like Bruker's InsightMR, enables online monitoring of reactions in real-time bruker.com. This allows for the observation of intermediates and the kinetics of product formation bruker.com. Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS), Ion Mobility-Mass Spectrometry (IMS-MS), and NMR spectroscopy are collectively powerful tools for reaction monitoring and mechanistic investigations uvic.cauvic.ca. For instance, the combination of PSI-ESI-MS and NMR can monitor catalytic intermediates and product formation rates, respectively uvic.cauvic.ca. Multiple Reaction Monitoring (MRM) using tandem mass spectrometry (MS/MS) is a highly sensitive technique for the selective detection and quantification of compounds, capable of monitoring multiple reactions simultaneously mtoz-biolabs.comproteomics.com.au. Techniques like Raman spectroscopy are also being explored for in-field applications and real-time monitoring of compound translocation due to their ability to provide unique spectral fingerprints without extensive sample preparation researchgate.net. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is vital for confirming molecular structures through detailed molecular weight information and fragmentation patterns journalspub.com.

Synergistic Experimental and Computational Research Paradigms for Iodinated Alkaloids

The integration of computational chemistry with experimental techniques provides a powerful synergy for understanding molecular behavior, predicting reactivity, and elucidating complex structures. Density Functional Theory (DFT) calculations are widely used in conjunction with spectroscopic data for structural and stereochemical assignments researchgate.netmdpi.commdpi.comresearchgate.net.

DFT studies, employing various functionals and basis sets, are instrumental in calculating NMR chemical shifts and coupling constants, which can then be compared with experimental values to confirm stereochemistry and structural assignments mdpi.commdpi.comresearchgate.netresearchgate.netacs.org. For example, DFT calculations have been used to assign the correct stereoisomer of strychnine (B123637) by comparing calculated ¹³C-¹³C one-bond coupling constants with experimental data mdpi.com. Computational methods are also employed to investigate reaction mechanisms, such as the gold-catalyzed cyclization of iodoalkynes, where DFT calculations help rationalize the reaction pathway csic.es. Furthermore, computational chemistry plays a significant role in drug discovery and materials science by predicting molecular properties, binding affinities, and reaction outcomes, often complementing or guiding experimental efforts researchgate.netmtu.eduschrodinger.com. The synergy between experimental and computational approaches allows for a deeper understanding of reaction pathways, the properties of molecules like iodinated alkaloids, and the optimization of synthetic strategies mdpi.comresearchgate.netcsic.es.

Q & A

Basic: What are the established protocols for synthesizing and purifying 2-Iodostrychnine, and how can researchers optimize yield and purity?

Answer:

Synthesis of this compound typically involves iodination of strychnine derivatives under controlled conditions. Key steps include:

- Reagent selection : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents (e.g., chloroform) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves purity. Validate purity via HPLC (>95% by area) and melting point analysis .

- Yield optimization : Monitor reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 strychnine:iodinating agent). Document deviations in supplementary materials to aid reproducibility .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

- Spectroscopic methods :

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment (requires high-purity samples) .

- Purity assays : TLC (Rf comparison) and Karl Fischer titration for moisture content .

Advanced: How can researchers design experiments to investigate this compound’s mechanism of action in glycine receptor antagonism?

Answer:

- In vitro models : Use patch-clamp electrophysiology on HEK293 cells expressing α1-glycine receptors. Compare dose-response curves (IC50) with strychnine to assess potency differences .

- Mutagenesis studies : Introduce point mutations (e.g., N38A in receptor binding sites) to identify critical interaction residues .

- Control experiments : Include vehicle controls (DMSO) and reference antagonists (e.g., strychnine) to validate specificity. Replicate experiments across ≥3 biological replicates .

Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound?

Answer:

- Meta-analysis : Systematically compare experimental variables across studies (e.g., cell lines, buffer pH, temperature) .

- Standardization : Adopt uniform assay conditions (e.g., 22°C, pH 7.4) and validate compound solubility via dynamic light scattering .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability. Report confidence intervals and effect sizes .

Basic: What are the common pitfalls in reproducing this compound’s reported biological activity, and how can they be mitigated?

Answer:

- Compound degradation : Store aliquots in amber vials at -20°C under argon. Confirm stability via LC-MS before assays .

- Solvent interference : Use low-DMSO concentrations (<0.1%) and include solvent controls .

- Batch variability : Source compounds from accredited suppliers (e.g., Sigma-Aldrich) and document lot numbers .

Advanced: What computational strategies are effective for modeling this compound’s binding affinity to neuronal targets?

Answer:

- Docking simulations : Use AutoDock Vina with glycine receptor crystal structures (PDB: 3JAD). Prioritize poses with lowest RMSD (<2.0 Å) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond occupancy) .

- Free energy calculations : Apply MM-PBSA to compare ΔG binding with strychnine analogs .

Advanced: How can researchers evaluate this compound’s stability under physiological conditions for in vivo studies?

Answer:

- Pharmacokinetic assays :

- Temperature/pH profiling : Test stability across pH 2–10 and 4–40°C. Report half-life (t1/2) and degradation pathways .

Advanced: What experimental frameworks are suitable for comparative studies of this compound and its halogenated analogs?

Answer:

- SAR studies : Synthesize analogs (e.g., 2-Bromo-, 2-Chloro-strychnine) and compare:

- Crystallographic comparison : Overlay X-ray structures to identify steric/electronic effects of iodine substitution .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Waste disposal : Neutralize iodine-containing waste with 10% sodium thiosulfate before disposal .

- Emergency procedures : Maintain antidotes (e.g., diazepam for seizures) and MSDS sheets accessible .

Advanced: How can researchers identify unexplored biological targets for this compound using high-throughput screening (HTS)?

Answer:

- Library design : Screen against panels of ion channels (e.g., GABA_A, NMDA) and GPCRs .

- HTS workflows : Use fluorescence-based assays (e.g., FLIPR) for rapid activity profiling. Employ Z’-factor >0.5 for robustness .

- Hit validation : Confirm activity via orthogonal assays (e.g., electrophysiology) and exclude false positives via counterscreens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.